molecular formula C19H13F2N3O2 B6135338 5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole CAS No. 696654-86-1

5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Cat. No. B6135338
CAS RN: 696654-86-1
M. Wt: 353.3 g/mol
InChI Key: BGHRRMSKNYMXBU-UHFFFAOYSA-N
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Description

5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. It falls under the category of oxadiazoles, which are heterocyclic compounds that contain an oxadiazole ring. The compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.

Mechanism of Action

The mechanism of action of 5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole in anti-cancer activity involves the inhibition of tubulin polymerization, which is a process that is essential for cell division. The compound binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules and inhibiting cell division. The compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects
Studies have shown that 5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole exhibits low toxicity towards normal cells, indicating its potential as a selective anti-cancer agent. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are processes that are essential for cancer metastasis. In addition, the compound has been shown to exhibit anti-inflammatory activity, which is a property that is useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole in lab experiments is its high potency against cancer cells, which makes it a useful tool for studying cancer biology and developing anti-cancer agents. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. In addition, the compound is relatively expensive, which can limit its accessibility to researchers.

Future Directions

There are several future directions for the study of 5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole. One direction is the development of novel derivatives of the compound with improved properties, such as increased solubility and stability. Another direction is the investigation of the compound's potential applications in agriculture, where it may have applications as a pesticide or herbicide. Furthermore, the compound's anti-inflammatory activity warrants further investigation for its potential applications in the treatment of inflammatory diseases. Overall, the compound's unique properties make it a promising candidate for further research in various fields.
Conclusion
In conclusion, 5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a chemical compound that has shown potential applications in medicinal chemistry, materials science, and agriculture. Its mechanism of action involves the inhibition of tubulin polymerization, and it exhibits potent anti-cancer activity against various types of cancer cells. The compound's low toxicity towards normal cells and anti-inflammatory activity make it a promising candidate for further research. However, its limitations in terms of solubility, stability, and cost should be taken into consideration. Overall, the compound's unique properties make it a valuable tool for scientific research.

Synthesis Methods

The synthesis of 5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole involves the reaction of 2,4-difluorobenzaldehyde, 4-(1H-pyrrol-1-yl)aniline, and ethyl cyanoacetate in the presence of a catalyst such as piperidine. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through purification techniques such as column chromatography.

Scientific Research Applications

The compound has been studied for its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. Studies have shown that the compound exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. The compound has also been studied for its potential applications in materials science, where it has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

5-[(2,4-difluorophenoxy)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O2/c20-14-5-8-17(16(21)11-14)25-12-18-22-19(23-26-18)13-3-6-15(7-4-13)24-9-1-2-10-24/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHRRMSKNYMXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)COC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701140432
Record name 5-[(2,4-Difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

CAS RN

696654-86-1
Record name 5-[(2,4-Difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696654-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,4-Difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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